N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide
Description
N-[4-({2-[(2-Chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide is a benzamide derivative characterized by a 2-chlorophenyl group linked via a formamido-ethyl-carbamoyl bridge to a 4-methyl-substituted benzamide core. This compound combines multiple functional groups: the chloro substituent on the phenyl ring may enhance lipophilicity and influence electronic interactions, while the methyl group on the benzamide moiety contributes to steric effects. Such structural features are common in bioactive molecules, particularly those targeting enzymes or receptors where halogen bonding and hydrophobic interactions are critical .
Properties
IUPAC Name |
2-chloro-N-[2-[[4-[(4-methylbenzoyl)amino]benzoyl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3/c1-16-6-8-18(9-7-16)23(30)28-19-12-10-17(11-13-19)22(29)26-14-15-27-24(31)20-4-2-3-5-21(20)25/h2-13H,14-15H2,1H3,(H,26,29)(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOXUWHLQJYDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide (CAS Number: 1021220-37-0) is a compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C24H22ClN3O3
Molecular Weight : 433.90 g/mol
IUPAC Name : this compound
The compound features a complex structure with amide and aromatic functional groups, which are often associated with significant biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in various biochemical pathways. For example, some derivatives exhibit inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system .
- Antitumor Activity : The compound may modulate signaling pathways associated with cancer cell proliferation and survival. Compounds with similar structures have demonstrated the ability to affect kinase activity, potentially offering therapeutic benefits against resistant cancer types.
- Anti-inflammatory Effects : The structural motifs present in this compound suggest potential anti-inflammatory properties, possibly through the inhibition of necroptosis—a form of programmed cell death linked to inflammation and degenerative diseases.
In Vitro Studies
Case Studies
- Anticancer Research : A study on structural analogs demonstrated that specific modifications enhanced antitumor efficacy against breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Research indicated that related compounds provided neuroprotection in models of neurodegenerative diseases by inhibiting AChE, thereby increasing acetylcholine levels in synaptic clefts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structure can be compared to analogs with variations in substituents, backbone linkages, and aromatic systems. Key structural differences and their implications are summarized below:
- Halogenated Analogs: The 2-chlorophenyl group in the target compound contrasts with the 2-nitro and 4-bromo substituents in .
- Backbone Diversity : Unlike the sulfonamide derivatives in , the target uses a carbamoyl bridge, which may reduce steric hindrance and improve solubility .
Physicochemical and Crystallographic Properties
Crystallographic data from related compounds highlight trends in molecular packing and hydrogen bonding:
- The target’s formamido and carbamoyl groups may facilitate intermolecular hydrogen bonds, similar to the sulfonamide in , which forms anti-parallel dimers via C–H⋯O interactions .
- Phase transitions observed in N-(4-methylphenyl)formamide () suggest that the target compound’s thermal behavior warrants further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
